molecular formula C20H32O2 B8707745 Methyl 13-phenyltridecanoate CAS No. 123953-55-9

Methyl 13-phenyltridecanoate

Cat. No.: B8707745
CAS No.: 123953-55-9
M. Wt: 304.5 g/mol
InChI Key: JWVDZXNFGDETQE-UHFFFAOYSA-N
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Description

Methyl 13-phenyltridecanoate is a branched-chain fatty acid methyl ester characterized by a phenyl group substituted at the 13th carbon of a tridecanoate backbone. It is identified as a phytochemical constituent in Typhonium flagelliforme, a plant studied for its medicinal properties . Its molecular formula is inferred as C₂₀H₃₀O₂ based on mass spectrometry data (m/z = 304 for the molecular ion) .

Properties

CAS No.

123953-55-9

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

methyl 13-phenyltridecanoate

InChI

InChI=1S/C20H32O2/c1-22-20(21)18-14-9-7-5-3-2-4-6-8-11-15-19-16-12-10-13-17-19/h10,12-13,16-17H,2-9,11,14-15,18H2,1H3

InChI Key

JWVDZXNFGDETQE-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCCCCCCCC1=CC=CC=C1

Canonical SMILES

COC(=O)CCCCCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Table 1: Influence of Phenyl Position on Fragmentation Patterns

Phenyl PositionM-31 Fragment (%)M-32 Fragment (%)
722.1977.81
824.6375.37
926.4773.53
1024.7575.25

M-31: Loss of CH3_3O; M-32: Loss of CH3_3OH.

Oxidation of Alkenyl Benzenes

Methyl 13-phenyltridecanoate forms as an oxidation product of unsaturated alkenyl benzenes in natural resins (e.g., Gluta usitata lacquer) :

  • Oxidation of the unsaturated side chains in alkenyl benzenes generates saturated esters via radical-mediated pathways.

  • This reaction is critical in aging studies of plant-derived materials, where the compound serves as a marker for oxidative degradation .

Mass Spectrometric Fragmentation Analysis

The ester undergoes characteristic fragmentation under electron ionization (EI-MS):

  • Dominant M-32 fragment (loss of CH3_3OH) accounts for 75.25% of total fragments when the phenyl group is at position 10 .

  • Deuterium labeling reveals preferential cleavage at C–H bonds with lower dissociation energy, with C–D bonds showing higher stability (ΔHf\Delta H_f difference = 4.5 kJ/mol) .

Key Fragments:

  • m/z=244m/z = 244 (M-CH3_3OH)

  • m/z=249m/z = 249 (M-CH3_3OD in deuterated analogs)

Structural Influence on Reactivity

The position of the phenyl group significantly impacts reaction pathways:

  • Proximity to the ester group reduces hydrogen transfer efficiency due to steric hindrance .

  • Isomers with phenyl groups near the chain terminus exhibit higher thermal stability and resistance to hydrolysis .

Biological Derivatization

While primarily studied in synthetic contexts, this compound has been identified in plant extracts (e.g., Arisaema amurense Maxim) via GC-MS, suggesting potential enzymatic esterification pathways in vivo .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares Methyl 13-phenyltridecanoate with structurally related methyl esters, focusing on molecular properties, spectral signatures, and applications.

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight CAS Number Key Structural Feature
This compound C₂₀H₃₀O₂ 302.46* Not reported Phenyl group at C13
Methyl 13-methyltetradecanoate C₁₆H₃₂O₂ 256.43 5129-59-9 Methyl branch at C13
Methyl 12-methyltridecanoate C₁₅H₃₀O₂ 242.40 5129-58-8 Methyl branch at C12
Methyl 14-methylpentadecanoate C₁₇H₃₄O₂ 270.45 5129-60-2 Methyl branch at C14; longer chain

*Note: The molecular weight calculated from the formula C₂₀H₃₀O₂ is 302.46, but the molecular ion observed in mass spectrometry is m/z = 304, likely due to isotopic contributions .

Key Observations :

  • Chain Length and Branching: this compound has a 13-carbon chain with a terminal phenyl group, while analogs like Methyl 13-methyltetradecanoate (14 carbons) and Methyl 14-methylpentadecanoate (15 carbons) feature methyl branches at different positions .
  • Aromatic vs. Aliphatic: The phenyl group in this compound introduces aromaticity, absent in purely aliphatic analogs.

Spectral Characterization

Mass Spectrometry (MS):
  • This compound: Molecular ion at m/z = 304 . Base ion at m/z = 91 (tropylium ion, characteristic of aromatic systems) . Fragment at m/z = 272 (loss of methanol, -32 Da) .
  • Non-Aromatic Analogs (e.g., Methyl 13-methyltetradecanoate): Lack tropylium ions; fragmentation patterns dominated by alkyl chain cleavages. Example: Methyl 12-methyltridecanoate (C₁₅H₃₀O₂) shows fragments corresponding to sequential loss of CH₃ and COOCH₃ groups .

Distinguishing Feature: The m/z = 91 ion is unique to this compound, enabling differentiation from aliphatic analogs during spectral analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 13-phenyltridecanoate
Reactant of Route 2
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Methyl 13-phenyltridecanoate

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